

A Technical Guide to the Physicochemical Properties of Boc-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Boc-Val-Ala-PAB | |
| Cat. No.: | B2531221 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties, synthesis, and application of **Boc-Val-Ala-PAB**, a critical component in the development of modern Antibody-Drug Conjugates (ADCs).

Introduction

Boc-Val-Ala-PAB (tert-Butyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) is a protease-cleavable linker used to connect highly potent cytotoxic payloads to monoclonal antibodies. As a key component of an ADC, the linker must be stable in systemic circulation and facilitate the selective release of the payload within the target cancer cells. The Valine-Alanine (Val-Ala) dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent, maximizing its efficacy against malignant cells while minimizing off-target toxicity.[3]

The structure incorporates a Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of valine, which can be removed under acidic conditions during synthetic workflows.[1] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which, following enzymatic cleavage of the dipeptide, spontaneously decomposes to release the attached payload in its unmodified, active form.[3] Compared to the analogous Val-Cit linker, the Val-Ala linker has



been reported to offer improved hydrophilicity and may lead to ADCs with a lower aggregation propensity.

Physicochemical and Characterization Data

The accurate characterization of **Boc-Val-Ala-PAB** is essential for its successful implementation in ADC development. The following tables summarize its key physicochemical properties based on available data.

Table 1: General Physicochemical Properties

| Property | Value | References |
|-------------------|---|------------|
| IUPAC Name | tert-Butyl ((S)-1-(((S)-1-((4- (hydroxymethyl)phenyl)amino)- 1-oxopropan-2-yl)amino)-3- methyl-1-oxobutan-2- yl)carbamate | |
| CAS Number | 1884577-99-4 | _ |
| Molecular Formula | C20H31N3O5 | |
| Molecular Weight | 393.5 g/mol | _ |
| Appearance | White to off-white solid | |
| Storage | Powder: -20°C (stable for years); In Solvent: -80°C (stable for months) | _ |

Table 2: Solubility Data



| Solvent | Solubility | Notes | References | |
|---------|------------|---|--------------|--|
| DMSO | Soluble | A stock solution of >100 mg/mL is achievable for the related Val-Ala-PAB. | | |
| DMF | Soluble | Commonly used as a reaction solvent for conjugation. | - | |

Table 3: Spectral Characterization Data

| Technique " | Data | References |
|----------------------------|--|------------|
| ¹ H-NMR | Data available from commercial suppliers. Characteristic peaks include those for the Boc group, amino acid residues, and the PAB spacer. | |
| Mass Spectrometry (ESI-MS) | Expected m/z for [M+H]+: 394.23. Fragmentation typically involves loss of the Boc group. | |
| RP-HPLC | Purity is typically ≥98% as determined by RP-HPLC analysis. | _ |

Experimental Protocols

Detailed and reproducible methodologies are critical for the synthesis, conjugation, and evaluation of the **Boc-Val-Ala-PAB** linker.

Synthesis of Boc-Val-Ala-PAB



The synthesis of **Boc-Val-Ala-PAB** is typically achieved through a multi-step peptide coupling process. The following is a representative protocol based on established peptide synthesis methodologies.

Materials:

- Boc-L-Valine (Boc-Val-OH)
- L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
- p-Aminobenzyl alcohol
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Lithium hydroxide (LiOH)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Methanol (MeOH), Tetrahydrofuran (THF), Water
- Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine

Procedure:

- Synthesis of Boc-Val-Ala-OMe:
 - Dissolve Boc-Val-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF.
 - Cool the solution to 0°C in an ice bath.
 - Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride and act as a base.
 - Add the coupling reagent HATU (1.1 eq) in one portion.



- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.
- Upon completion, dilute the mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to yield Boc-Val-Ala-OMe.
- Saponification to Boc-Val-Ala-OH:
 - Dissolve the purified Boc-Val-Ala-OMe (1.0 eq) in a 3:1 mixture of THF:H2O.
 - Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).
 - Neutralize the reaction mixture with 1N HCl to pH ~3-4 and remove the organic solvent under reduced pressure.
 - Extract the aqueous layer with EtOAc (3x).
 - Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Val-Ala-OH, which is often used without further purification.
- Coupling to p-Aminobenzyl Alcohol:
 - Dissolve the crude Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in anhydrous DMF.
 - Cool the solution to 0°C and add DIPEA (2.5 eq) followed by HATU (1.1 eq).
 - Stir the reaction at room temperature overnight, monitoring for completion.
 - Perform an aqueous workup as described in step 1.



 Purify the crude product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient to yield the final product, Boc-Val-Ala-PAB.

Payload Conjugation to Linker

For conjugation, the **Boc-Val-Ala-PAB** linker is typically activated, for example, as a p-nitrophenyl (PNP) carbonate. This activated linker (**Boc-Val-Ala-PAB-PNP**) readily reacts with amine-containing payloads.

Materials:

- Boc-Val-Ala-PAB-PNP
- Amine-containing payload (e.g., MMAE)
- Anhydrous DMF or DMSO
- DIPEA

Procedure:

- Under an inert atmosphere (e.g., nitrogen), dissolve Boc-Val-Ala-PAB-PNP (1.0 eq) in anhydrous DMF.
- In a separate vial, dissolve the amine-containing payload (1.1 eq) in a minimal amount of anhydrous DMF.
- Add the payload solution to the linker solution.
- Add DIPEA (2.0 eq) to the reaction mixture.
- Stir at room temperature for 2-18 hours, monitoring progress by LC-MS.
- Upon completion, purify the Boc-Val-Ala-PAB-Payload conjugate by preparative RP-HPLC.
- Lyophilize the pure fractions to obtain the final drug-linker as a solid.

Cathepsin B Cleavage Assay



This in vitro assay confirms the susceptibility of the linker to enzymatic cleavage.

Materials:

- Boc-Val-Ala-PAB-Payload conjugate
- Recombinant human Cathepsin B
- Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
- Protease inhibitor cocktail (for guenching)
- RP-HPLC system

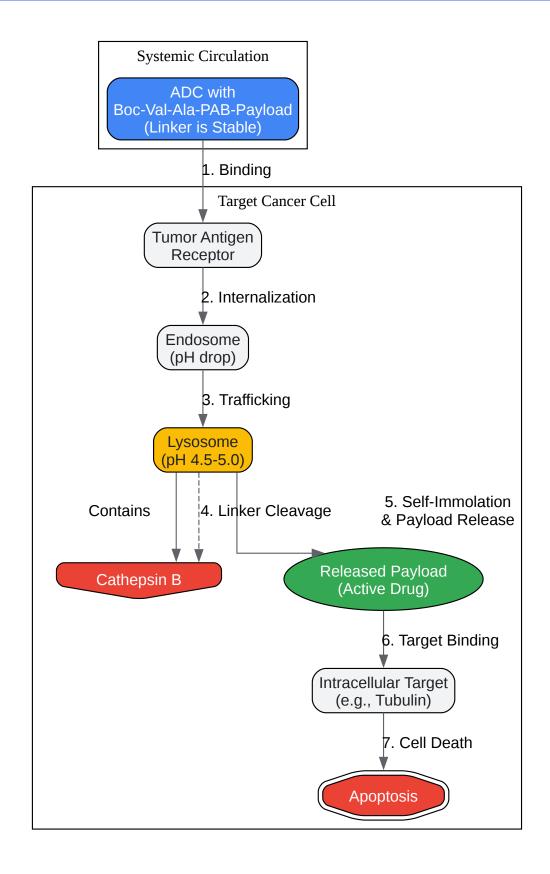
Procedure:

- Prepare a stock solution of the drug-linker conjugate in DMSO.
- Dilute the stock solution to a final concentration of 100 μg/mL in pre-warmed (37°C) Assay Buffer.
- Initiate the reaction by adding activated human Cathepsin B to a final concentration of 1 μ M.
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 15, 60, 120, 240 minutes), withdraw aliquots and immediately
 quench the enzymatic reaction with a protease inhibitor cocktail or by adding 3 volumes of
 ice-cold acetonitrile.
- Analyze the samples by RP-HPLC. Monitor the decrease in the peak area corresponding to the intact drug-linker and the increase in the peak area of the released payload over time to determine the cleavage rate.

Mechanism of Action and Experimental Workflows

Visual diagrams are essential for understanding the complex processes involving the **Boc-Val-Ala-PAB** linker.

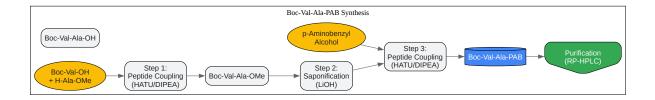




Click to download full resolution via product page

Caption: ADC mechanism: from circulation to apoptosis.

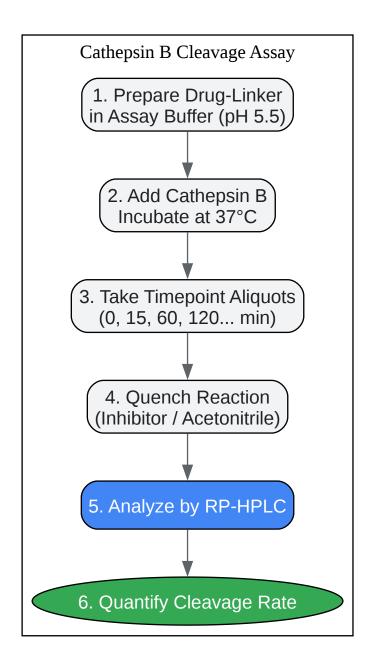




Click to download full resolution via product page

Caption: Workflow for the synthesis of **Boc-Val-Ala-PAB**.





Click to download full resolution via product page

Caption: Experimental workflow for the Cathepsin B cleavage assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Boc-Val-Ala-PAB, ADC linker, 1884577-99-4 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Boc-Val-Ala-PAB]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2531221#physicochemical-properties-of-boc-val-ala-pab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com